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molecular formula C14H12BrNO B8693513 N-[(3-bromophenyl)methyl]benzamide

N-[(3-bromophenyl)methyl]benzamide

Cat. No. B8693513
M. Wt: 290.15 g/mol
InChI Key: KRAPRYJEIUVJAM-UHFFFAOYSA-N
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Patent
US06927228B2

Procedure details

In a manner similar to that of Example 1(d), 15 by reacting 7 g (32 mmol) of 3-bromobenzylamine with 4 ml (35 mmol) of benzoyl chloride, 9.1 g (100%) of expected product are obtained.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH2:5][NH2:6].[C:10](Cl)(=[O:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>>[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH2:5][NH:6][C:10](=[O:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
BrC=1C=C(CN)C=CC1
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(CNC(C2=CC=CC=C2)=O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 9.1 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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